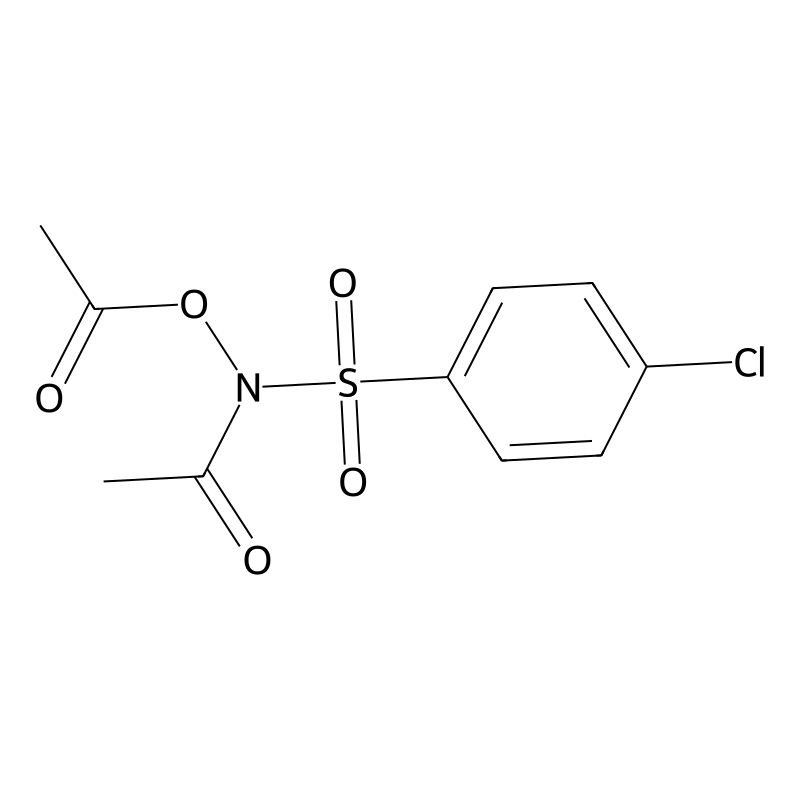N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chemical Properties and Availability:
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide (C₁₀H₁₀ClNO₅S), also known as NAC, belongs to the benzenesulfonamide family and has the CAS number 142867-52-5. It appears as a colorless, odorless, crystalline solid with water solubility. While previously available from various chemical suppliers for research purposes, some vendors, like Tocris Bioscience, have discontinued its sale due to commercial reasons [].
Potential Applications:
Research suggests that N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide may possess various properties relevant to scientific exploration, including:
- Enzyme Inhibition: Studies indicate that NAC might inhibit specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), involved in inflammatory processes []. This potential makes it a candidate for investigating its role in managing inflammation-related conditions.
- Antioxidant Activity: NAC may exhibit antioxidant properties, potentially offering benefits in research related to oxidative stress and its associated pathologies []. However, further investigation is needed to confirm its efficacy and mechanism of action.
- Nitroxyl Releasing Compound: Some research suggests NAC functions as a nitroxyl (HNO) releasing compound []. Nitroxyl has been explored for its potential roles in various biological processes, and NAC could be a tool in studying its effects in different contexts.
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C₁₀H₁₀ClNO₅S and a molecular weight of 291.71 g/mol. It is known for its role as an inhibitor of aldehyde dehydrogenase, which is an important enzyme involved in the metabolism of aldehydes in the body . This compound is characterized by the presence of both acetyl and acetoxy functional groups attached to a chlorobenzenesulfonamide structure, which contributes to its biological activity and potential therapeutic applications.
As mentioned earlier, N-Ac-N-Ac-4-CBS acts as an inhibitor of ALDH []. ALDH helps break down acetaldehyde, a product of alcohol metabolism. Inhibiting ALDH can lead to a buildup of acetaldehyde in the body, which is thought to be responsible for some of the unpleasant effects of alcohol consumption, such as nausea and flushing [].
- Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of N-acetyl-4-chlorobenzenesulfonamide.
- Reduction: The compound may be reduced to yield corresponding amines or other derivatives.
- Substitution Reactions: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .
The biological activity of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide includes:
- Inhibition of Aldehyde Dehydrogenase: This inhibition can affect the metabolism of various substances in the body, potentially leading to increased levels of toxic aldehydes .
- Nitroxyl Release: It acts as a prodrug for nitroxyl (HNO), which is known for its vasorelaxant properties. The slow release of nitroxyl may have therapeutic implications in cardiovascular diseases .
- Potential Neuroprotective Effects: In studies, this compound has been shown to reverse nitric oxide and reactive oxygen species formation, indicating possible neuroprotective effects .
The synthesis of N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide typically involves several steps:
- Starting Materials: The synthesis begins with 4-chlorobenzenesulfonamide.
- Acetylation: The sulfonamide is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.
- Formation of Acetoxy Group: A subsequent reaction with acetic acid or another acetoxy source introduces the acetoxy group.
- Purification: The final product is purified through recrystallization or chromatography methods to achieve high purity levels .
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide has several applications, including:
- Pharmaceutical Development: Due to its biological activities, it is explored as a potential drug candidate for conditions involving aldehyde metabolism and cardiovascular diseases.
- Research Tool: It serves as a biochemical probe in studies related to aldehyde dehydrogenase inhibition and nitroxyl signaling pathways.
- Chemical Intermediates: This compound can be used as an intermediate in organic synthesis for creating more complex molecules .
Interaction studies involving N-acetyl-N-acetoxy-4-chlorobenzenesulfonamide focus on its effects on various biological systems:
- Enzyme Interactions: The compound's role as an inhibitor of aldehyde dehydrogenase has been extensively studied to understand its impact on drug metabolism and toxicity.
- Cellular Studies: Research has indicated that it influences nitric oxide production and reactive oxygen species levels in cells, suggesting its potential in modulating oxidative stress responses .
Several compounds share structural similarities with N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Acetyl-4-chlorobenzenesulfonamide | Lacks acetoxy group; only has acetyl on sulfonamide | Directly inhibits aldehyde dehydrogenase without prodrug activity |
| Acetaminophen (Paracetamol) | Contains an amide instead of sulfonamide | Widely used analgesic and antipyretic |
| Sulfanilamide | A simpler sulfonamide without acetylation | Historical significance as one of the first antibiotics |
| N,N-Dimethylacetamide | Contains dimethylamino group instead | Used as a solvent and chemical intermediate |
N-Acetyl-N-acetoxy-4-chlorobenzenesulfonamide is unique due to its dual functional groups (acetyl and acetoxy) combined with its chlorinated aromatic structure, which enhances its pharmacological properties compared to simpler sulfonamides or other derivatives.








